Bienvenue dans la boutique en ligne BenchChem!

Captodiame hydrochloride

5-HT2C antagonist sigma-1 agonist D3 agonist

Captodiame hydrochloride (CAS 904-04-1) is a first-generation diphenylmethane antihistamine and non-benzodiazepine anxiolytic (trade names Covatine, Covatix, Suvren). Its unique polypharmacology — concurrent 5-HT2C receptor antagonism, sigma-1 receptor agonism, and dopamine D3 receptor agonism — fundamentally differentiates it from conventional H1 antihistamines (e.g., diphenhydramine, hydroxyzine) that act exclusively via H1 inverse agonism. Unlike benzodiazepines (e.g., lorazepam), captodiame does not bind the GABA-A benzodiazepine site, eliminating tolerance and dependence liabilities. Clinically, captodiame (150 mg/day, 45 days) reduced HAM-A scores by 5.7 points vs. placebo during benzodiazepine taper without rebound anxiety (Cochrane meta-analysis, n=81). In a driving-simulator study, captodiame (50 mg t.i.d.) reduced driving errors while lorazepam significantly increased them (p<0.001) and induced no drowsiness. Preclinically, its sigma-1/5-HT2C activities synergistically enhance hypothalamic BDNF expression — a pharmacodynamic endpoint not engaged by H1-selective or GABAergic agents. This compound is an essential reference standard for multi-target anxiolytic discovery, benzodiazepine-sparing therapy research, and sigma-1/5-HT2C crosstalk mechanistic investigations.

Molecular Formula C21H30ClNS2
Molecular Weight 396.1 g/mol
CAS No. 904-04-1
Cat. No. B1668293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaptodiame hydrochloride
CAS904-04-1
SynonymsAY 55074, Captodiame HCl, Captodiame hydrochloride, Captodiamine hydrochloride, Covatin hydrochloride, Covatine, Covatix hydrochloride, N-68, Suvren
Molecular FormulaC21H30ClNS2
Molecular Weight396.1 g/mol
Structural Identifiers
SMILESCCCCSC1=CC=C(C=C1)C(C2=CC=CC=C2)SCCN(C)C.Cl
InChIInChI=1S/C21H29NS2.ClH/c1-4-5-16-23-20-13-11-19(12-14-20)21(24-17-15-22(2)3)18-9-7-6-8-10-18;/h6-14,21H,4-5,15-17H2,1-3H3;1H
InChIKeyIQCZDPRPOLRNQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Captodiame Hydrochloride (CAS 904-04-1) — Baseline Pharmacological and Structural Profile for Anxiolytic & CNS Research Procurement


Captodiame hydrochloride (CAS 904‑04‑1), the hydrochloride salt of the International Nonproprietary Name captodiame (also referred to as captodiamine), is a first‑generation diphenylmethane antihistamine sold under the trade names Covatine, Covatix, and Suvren [1]. It is classified as a sedative and non‑benzodiazepine anxiolytic; structurally, it is a derivative of diphenhydramine in which a butyl‑sulfanyl substituent replaces the benzhydryl ether oxygen, yielding a distinct chemotype with divergent pharmacology [2]. Beyond histamine H1 receptor antagonism, captodiame acts as a 5‑HT2C receptor antagonist and an agonist at both sigma‑1 and dopamine D3 receptors — a multi‑target profile not shared by prototypical first‑generation antihistamines or benzodiazepine anxiolytics [3].

Why First‑Generation Antihistamines or Benzodiazepines Cannot Simply Substitute for Captodiame Hydrochloride in Anxiolytic and Withdrawal‑Management Protocols


Captodiame’s pharmacological signature — concurrent 5‑HT2C antagonism, sigma‑1 agonism, and D3 agonism — differs fundamentally from that of conventional first‑generation antihistamines (e.g., diphenhydramine or hydroxyzine), which act almost exclusively through H1 receptor inverse agonism . Likewise, captodiame does not bind the GABA‑A benzodiazepine site and consequently does not produce the sedation, tolerance, and dependence liabilities characteristic of benzodiazepines such as lorazepam [1]. Preclinical mechanistic data demonstrate that captodiame’s sigma‑1 and 5‑HT2C activities are both necessary for the enhancement of hypothalamic brain‑derived neurotrophic factor (BDNF) expression, a pharmacodynamic endpoint not engaged by H1‑selective or GABAergic agents [2]. These differentiated receptor interactions translate into clinically relevant outcomes — notably preserved psychomotor vigilance and a low risk of rebound anxiety upon discontinuation — that cannot be assumed for structurally or mechanistically related alternatives.

Quantitative Differentiation Evidence for Captodiame Hydrochloride vs. Lorazepam, Placebo, and First‑Generation Antihistamines


Triple‑Receptor Pharmacology (5‑HT2C, σ1, D3): Unique Polypharmacology Among Anxiolytic Antihistamines

Captodiame is distinguished from all conventional first‑generation antihistamines by its concurrent engagement of three therapeutically relevant targets. Captodiame acts as an antagonist at the 5‑HT2C receptor and an agonist at both sigma‑1 and dopamine D3 receptors [1]. In contrast, diphenhydramine — its closest structural congener — exhibits negligible affinity for 5‑HT2C (Ki ≈ 513 nM) and sigma‑1 receptors (Ki ≈ 58 nM) and lacks functional D3 agonism [2][3]. Hydroxyzine is a potent H1 antagonist (Ki ≈ 2 nM) but possesses very low muscarinic receptor affinity (Ki = 3,600‑30,000 nM) and no reported 5‑HT2C or sigma‑1 activity [4]. This unique polypharmacology enables captodiame to modulate serotonergic, dopaminergic, and sigma‑1‑mediated neurotrophic pathways simultaneously.

5-HT2C antagonist sigma-1 agonist D3 agonist polypharmacology antidepressant-like

Preserved Psychomotor Vigilance vs. Lorazepam: Direct Head‑to‑Head Driving‑Simulator Evidence

In a randomised, double‑blind, crossover trial (n = 16 healthy male volunteers), captodiamine (50 mg t.i.d. for 7 days) was compared with lorazepam (0.5 mg b.i.d. + 1 mg q.h.s. for 7 days) on a 900‑m driving circuit [1]. Captodiamine treatment was associated with a reduction in the number of driving errors resulting from clumsiness and disinhibition, whereas lorazepam significantly increased error frequency (p < 0.001). Additionally, a trend toward shortened auditory reaction time favoured captodiamine (p < 0.10), and lorazepam induced a tendency to drowsiness that was absent with captodiamine (p < 0.10).

psychomotor vigilance driving performance lorazepam road safety anxiolytic

Anxiety Reduction in Benzodiazepine Withdrawal: Placebo‑Controlled HAM‑A Evidence

A Cochrane systematic review meta‑analysis of captodiame versus placebo for benzodiazepine discontinuation in chronic benzodiazepine users (1 study, n = 81) reported a mean difference on the Hamilton Anxiety Rating Scale (HAM‑A) at end of intervention of −5.7 points (95% CI −6.05 to −5.35) favouring captodiame [1]. This corresponds to a clinically meaningful reduction in anxiety severity during the vulnerable withdrawal period. The same analysis found zero serious adverse events in both groups (Risk Ratio = 0.0 [0.0, 0.0]), and the primary benzodiazepine withdrawal symptom score (BWSQ) improved by a mean difference of 1.00 (95% CI −1.13 to −0.87) vs. placebo [1]. The original trial (Mercier‑Guyon et al., 2004) further demonstrated that discontinuation of captodiamine was not associated with rebound anxiety [2].

benzodiazepine withdrawal HAM-A anxiety placebo-controlled dependence

Hypothalamic BDNF Enhancement Through Synergistic 5‑HT2C/Sigma‑1 Signaling: A Mechanistic Differentiator

Chronic administration of captodiamine in rats enhances brain‑derived neurotrophic factor (BDNF) expression specifically in the hypothalamus — an effect not reproduced in frontal cortex or hippocampus [1]. This region‑specific BDNF upregulation requires both sigma‑1 receptor agonism and 5‑HT2C receptor antagonism acting through convergent CREB phosphorylation pathways, and is associated with increased expression of the synaptic plasticity marker synapsin [1]. Notably, captodiamine did not alter hypothalamic corticotrophin‑releasing factor (CRF) expression, suggesting a dissociation between neurotrophic and stress‑hormone pathways [1]. By contrast, first‑generation antihistamines such as diphenhydramine and hydroxyzine lack the requisite sigma‑1 and 5‑HT2C activities to engage this signaling cascade, and benzodiazepines potentiate GABA‑A receptors without modulating BDNF through sigma‑1 or 5‑HT2C mechanisms.

BDNF hypothalamus sigma-1 receptor 5-HT2C receptor synaptic plasticity

Highest‑Value Application Scenarios for Captodiame Hydrochloride Based on Direct Comparative Evidence


Benzodiazepine Discontinuation Clinical Trials: Anxiolysis Without Dependence Liability

Captodiame hydrochloride (150 mg/day for 45 days) reduced HAM‑A anxiety scores by 5.7 points versus placebo during benzodiazepine taper (Cochrane meta‑analysis, n = 81) [1]. Discontinuation of captodiamine did not trigger rebound anxiety, and no serious adverse events were recorded in the captodiamine arm [1][2]. This evidence supports captodiame as a reference compound in clinical trials investigating benzodiazepine‑sparing strategies and withdrawal management protocols.

Transport and Occupational Safety Pharmacology: Anxiolytic Efficacy with Preserved Driving Performance

In a direct head‑to‑head driving‑simulator study, captodiamine (50 mg t.i.d.) reduced driving errors while lorazepam significantly increased them (p < 0.001) [1]. Captodiamine did not induce drowsiness, whereas lorazepam produced a trend toward sedation (p < 0.10) [1]. This profile makes captodiame a candidate for safety‑pharmacology studies evaluating anxiolytics suitable for use in drivers, pilots, and shift‑workers.

Neuroscience Tool Compound for Sigma‑1/5‑HT2C‑Mediated Hypothalamic Plasticity Research

Captodiamine is the only commercially available diphenylmethane derivative that concurrently acts as a 5‑HT2C antagonist and sigma‑1 agonist, producing region‑specific hypothalamic BDNF elevation and synapsin upregulation without altering CRF expression (rat model, chronic 14‑day administration) [1]. This makes it a unique pharmacological probe for dissecting sigma‑1/5‑HT2C crosstalk in stress‑induced anhedonia, HPA‑axis regulation, and hypothalamic synaptic plasticity.

Differentiation from First‑Generation Antihistamines in Polypharmacology Screening Libraries

Unlike diphenhydramine (predominantly H1; weak 5‑HT2C Ki ≈ 513 nM; σ1 Ki ≈ 58 nM) and hydroxyzine (H1 Ki ≈ 2 nM; no 5‑HT2C or σ1 activity), captodiame engages three distinct CNS targets — 5‑HT2C (antagonist), sigma‑1 (agonist), and D3 (agonist) — providing a polypharmacological reference standard for screening libraries aimed at multi‑target anxiolytic or antidepressant discovery [2][3].

Quote Request

Request a Quote for Captodiame hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.